2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol

Catalog No.
S12086223
CAS No.
5533-75-5
M.F
C16H15I2NO2
M. Wt
507.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,...

CAS Number

5533-75-5

Product Name

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol

IUPAC Name

2-[(2-hydroxy-5-propylphenyl)iminomethyl]-4,6-diiodophenol

Molecular Formula

C16H15I2NO2

Molecular Weight

507.10 g/mol

InChI

InChI=1S/C16H15I2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3

InChI Key

FTZRKSBCRGSGKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)I)I)O

The compound 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol is a complex organic molecule characterized by its unique structure, which includes a diiodophenol moiety and an imino group. This compound features a hydroxyl group and a propyl-substituted phenyl ring, contributing to its potential biological activity and chemical reactivity. The presence of iodine atoms enhances the compound's electronic properties, making it of interest in various fields including medicinal chemistry and materials science.

The chemical reactivity of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol can be attributed to several functional groups within its structure:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, potentially forming esters or ethers.
  • Aldol Condensation: The imino group may engage in aldol-type reactions under appropriate conditions, leading to the formation of larger molecular frameworks.
  • Electrophilic Aromatic Substitution: The diiodophenol moiety is susceptible to electrophilic aromatic substitution due to the electron-withdrawing nature of iodine, allowing for further functionalization.

Preliminary studies suggest that compounds similar to 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol exhibit significant biological activities. Potential activities include:

  • Antioxidant Properties: The hydroxyl group may contribute to antioxidant effects, helping to neutralize free radicals.
  • Antimicrobial Activity: Variants of this compound have shown promise in inhibiting bacterial growth, indicating potential as an antimicrobial agent.
  • Anticancer Potential: Some analogues have been investigated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

The synthesis of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4,6-diiodophenol with an appropriate aldehyde derivative (such as 2-hydroxy-5-propylbenzaldehyde) in the presence of an acid catalyst can yield the desired imine product.
  • Reduction Method:
    • Starting from a nitro or halogenated precursor, reduction reactions can be employed to introduce the hydroxyl and imino functionalities.
  • Multi-step Synthesis:
    • A multi-step approach involving the protection of functional groups followed by selective deprotection may be necessary to achieve the final product with high purity.

The applications of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol are diverse:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery programs targeting oxidative stress-related diseases or infections.
  • Material Science: The unique properties imparted by iodine could make it suitable for use in electronic materials or as a dye.
  • Chemical Probes: It may be utilized as a chemical probe for studying specific biochemical pathways or interactions due to its reactive functional groups.

Interaction studies involving 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate the biological efficacy against cell lines or microbial strains.
  • Spectroscopic Techniques: Such as NMR and UV-Vis spectroscopy to study changes upon interaction with target molecules.

Several compounds exhibit structural similarities to 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsKnown for its role in synthesizing various phenolic compounds
2-Hydroxy-5-methylphenolMethyl and hydroxyl substituentsExhibits strong antioxidant properties
4-IodoanilineIodo substituent on an aniline ringUsed in dye synthesis and exhibits unique electronic properties

Uniqueness

The uniqueness of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol lies in its specific arrangement of functional groups and the presence of both iodine atoms and an imino linkage. This combination may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

506.91922 g/mol

Monoisotopic Mass

506.91922 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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